

Electronic band structure of calcium sulfide (CaS)

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Compound of Interest

Compound Name: Calcium sulfide

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An In-depth Technical Guide to the Electronic Band Structure of **Calcium Sulfide** (CaS)

Introduction

Calcium Sulfide (CaS) is an inorganic compound that crystallizes in a cubic rock-salt structure. [1] As a wide-band-gap semiconductor, CaS has garnered interest for its applications in optoelectronic devices, phosphors, and as a potential material for deep-ultraviolet to visible light modulation. [2][3] A thorough understanding of its electronic band structure is fundamental to harnessing its properties for technological advancements. This guide provides a detailed examination of the electronic characteristics of CaS, intended for researchers and professionals in materials science and semiconductor physics.

Crystal and Electronic Structure

Crystal Structure

CaS adopts the rock salt (halite) crystal structure, which is characteristic of many alkaline earth chalcogenides. [1][3] In this structure, each calcium (Ca^{2+}) ion is octahedrally coordinated to six sulfur (S^{2-}) ions, and conversely, each sulfur ion is octahedrally coordinated to six calcium ions. [3] The bonding is highly ionic, resulting from a complete electron transfer from calcium to sulfur. [3] This arrangement belongs to the cubic lattice system with the space group Fm-3m. [3] [4]

Property	Value	Reference
Crystal System	Cubic	[4]
Space Group	Fm-3m	[3][4]
International Number	225	[4]
Lattice Constant (a)	5.6908 Å (569.08 pm)	[3]
Molar Mass	72.143 g/mol	[1]
Density	2.59 g/cm ³	[1]

Table 1: Crystallographic Data for **Calcium Sulfide** (CaS).

Electronic Band Structure and Band Gap

The electronic band structure of a solid describes the ranges of energy that an electron is allowed to have (energy bands) and the ranges of energy that are forbidden (band gaps). For CaS, the valence band is primarily formed from the S 3p states, while the conduction band is mainly composed of Ca 3d states.[2]

A critical feature of any semiconductor is its band gap (E_g), which is the energy difference between the top of the valence band and the bottom of the conduction band.[5] The nature of this gap can be either "direct" or "indirect". In a direct band gap, the maximum energy of the valence band and the minimum energy of the conduction band occur at the same crystal momentum (k-vector).[5][6] In an indirect band gap, they occur at different k-vectors.[6] This distinction is crucial for optoelectronic applications, as direct band gap materials are generally much more efficient at emitting light.[5]

First-principles calculations and experimental evidence suggest that at ambient pressure, CaS is a direct band gap semiconductor. However, it undergoes a pressure-induced transition to an indirect band gap semiconductor.[2] The band gap narrows significantly under pressure, decreasing from an initial value of 3.51 eV to 1.18 eV at 50 GPa.[2]

Method	Band Gap (eV)	Type	Reference
UV-Visible Spectroscopy (Optical)	~4.4	-	[3]
First-Principles Calculations (GLLB-SC)	4.31 (Quasi-Particle Gap)	Indirect (Γ -X)	[4]
First-Principles Calculations (at 0 GPa)	3.51	Direct	[2]
First-Principles Calculations (at transition pressure)	~0.61	Indirect	[7]

Table 2: Reported Band Gap Values for **Calcium Sulfide (CaS)**.

Density of States (DOS)

The density of states (DOS) describes the number of available electronic states per unit energy interval.[8][9] For CaS, the DOS analysis reveals that the upper valence band is dominated by S 3p orbitals, while the lower conduction band is primarily composed of Ca 3d orbitals.[2] A high density of states at a particular energy level indicates that there are many available states for electrons to occupy.[8]

Effective Mass

In solid-state physics, the effective mass (m^*) is the mass that an electron or hole seems to have when responding to external forces in a crystal lattice.[10] It is determined by the curvature of the energy band; a sharper curvature corresponds to a smaller effective mass. The effective mass is a crucial parameter that influences carrier mobility and transport properties. For electrons at the bottom of the conduction band and holes at the top of the valence band, the effective mass can be significantly different from the rest mass of a free electron.[10]

Methodologies for Band Structure Determination

The electronic band structure of materials like CaS is investigated through a combination of experimental measurements and theoretical calculations.

Experimental Protocols

3.1.1 Ultraviolet-Visible (UV-Vis) Spectroscopy

- Principle: This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. When a photon with energy greater than or equal to the band gap strikes the semiconductor, it can excite an electron from the valence band to the conduction band, resulting in an absorption of light.[\[3\]](#)
- Methodology:
 - A thin film or a dispersed powder sample of CaS is prepared.
 - The sample is placed in a UV-Vis spectrophotometer.
 - Light of varying wavelengths is passed through the sample, and the absorbance is measured.
 - The optical band gap is determined by analyzing the absorption spectrum. A Tauc plot is commonly used, where $(\alpha h\nu)^2$ is plotted against photon energy ($h\nu$) for a direct band gap semiconductor, and $(\alpha h\nu)^{1/2}$ is plotted against $h\nu$ for an indirect band gap.[\[11\]](#) The band gap energy is found by extrapolating the linear portion of the plot to the energy axis.[\[11\]](#)

3.1.2 X-ray Photoelectron Spectroscopy (XPS)

- Principle: XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. It works by irradiating the material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.
- Methodology:
 - The CaS sample is placed in an ultra-high vacuum chamber.

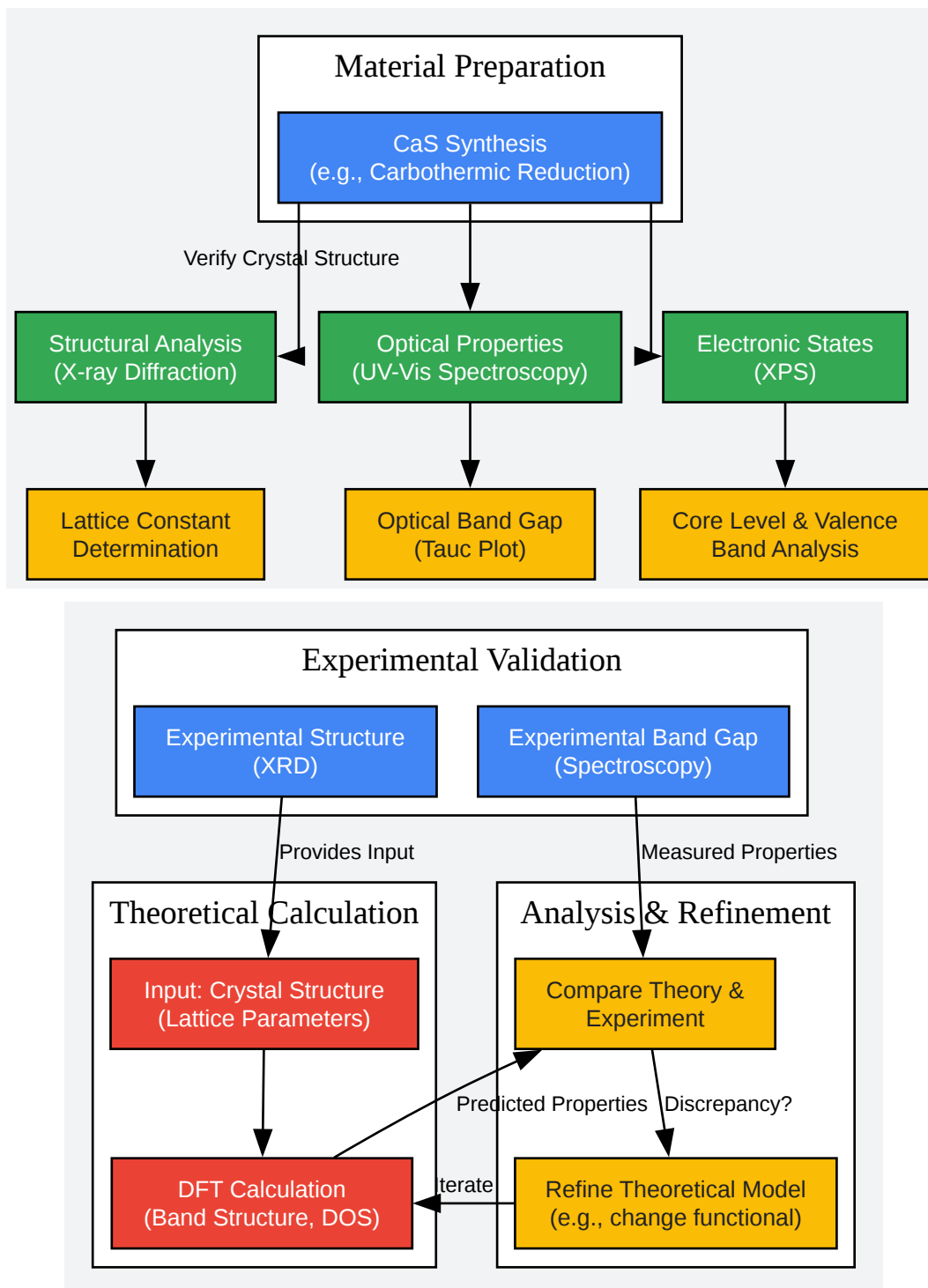
- The sample is irradiated with a monochromatic X-ray source (e.g., Al K α or Mg K α).
- Photoemitted electrons are collected by an electron energy analyzer.
- The binding energy of the electrons is calculated from their kinetic energy. The resulting spectrum shows peaks corresponding to the core-level electrons of the constituent atoms (e.g., Ca 2p and S 2p), providing information about their chemical states.^[3] The valence band region can also be analyzed to gain insight into the occupied density of states.

Theoretical Protocols

3.2.1 Density Functional Theory (DFT)

- Principle: DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.^[12] It is based on the theorem that the properties of a many-electron system can be determined by using functionals of the spatially dependent electron density. DFT calculations are used to predict the band structure, density of states, and other electronic properties from first principles, without requiring experimental input.^[12]
- Methodology:
 - The crystal structure of CaS (lattice parameters and atomic positions) is defined as the input.
 - An appropriate exchange-correlation functional is chosen (e.g., Local Density Approximation - LDA, Generalized Gradient Approximation - GGA, or more advanced hybrid functionals like HSE06 or GLLB-SC). The choice of functional can significantly impact the accuracy of the calculated band gap.^[13]^[14]
 - The Schrödinger-like Kohn-Sham equations are solved self-consistently to obtain the ground-state electron density and the effective potential.
 - The electronic band structure is then calculated along high-symmetry directions in the first Brillouin zone.
 - Post-processing is performed to plot the band structure and calculate the density of states.

Visualizations



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